molecular formula C9H20ClNO6 B1230732 BUTYRYLCHOLINE PERCHLORATE CAS No. 20292-68-6

BUTYRYLCHOLINE PERCHLORATE

Cat. No.: B1230732
CAS No.: 20292-68-6
M. Wt: 273.71 g/mol
InChI Key: AOEDGUHNSUONPM-UHFFFAOYSA-M
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Description

This compound is known for its complex structure and versatile properties, making it a subject of interest in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYRYLCHOLINE PERCHLORATE typically involves the reaction of trimethylamine with 2-(1-oxobutoxy)ethyl chloride in the presence of perchloric acid. The reaction conditions often require a controlled environment to ensure the purity and yield of the final product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

BUTYRYLCHOLINE PERCHLORATE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted ammonium salts .

Scientific Research Applications

Scientific Research Applications

  • Enzyme Activity Studies
    • Butyrylcholine perchlorate is extensively used to study the activity of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). These enzymes are critical in the breakdown of acetylcholine, influencing various physiological functions such as muscle movement and cognitive processes. Researchers utilize this compound to measure enzyme kinetics and assess the impact of inhibitors on cholinesterase activity.
  • Neuropharmacological Research
    • The compound has been investigated for its potential effects on memory and cognition due to its interaction with acetylcholine receptors. Studies suggest that modulation of BChE activity can enhance cognitive functions, making it relevant for developing treatments for neurodegenerative diseases like Alzheimer's disease .
  • Toxicology Studies
    • This compound has applications in toxicology, particularly in understanding the effects of organophosphate poisoning. Inhibition of BChE leads to increased acetylcholine levels, which can result in neurotoxicity. Research utilizing this compound helps elucidate the mechanisms behind such toxicological effects .

Data Table: Enzyme Activity Comparison

StudyEnzyme TypeSubstrate UsedFindings
AcetylcholinesteraseThis compoundDemonstrated significant hydrolysis rates, indicating effective substrate utilization.
ButyrylcholinesteraseThis compoundInhibition studies showed altered activity levels in Alzheimer's patients compared to healthy controls.
Both EnzymesThis compoundComparative analysis revealed differential binding affinities, suggesting therapeutic targets for cognitive enhancement.

Case Studies

  • Alzheimer's Disease Research
    • A study examined the hydrolysis of this compound by BChE isolated from patients with Alzheimer's disease versus healthy individuals. The findings indicated significant differences in enzyme activity, suggesting that impaired cholinesterase function may contribute to cognitive decline associated with the disease .
  • COVID-19 Severity Assessment
    • Another investigation explored the relationship between serum BChE levels and COVID-19 severity. The study found that lower BChE levels were associated with more severe pneumonia cases, indicating that this compound could serve as a biomarker for disease prognosis .
  • Toxicological Impact of Organophosphates
    • Research focusing on organophosphate exposure utilized this compound to assess its effects on BChE activity in animal models. Results demonstrated that inhibition of BChE led to increased susceptibility to neurotoxic effects, highlighting the importance of this compound in toxicology .

Mechanism of Action

The mechanism of action of BUTYRYLCHOLINE PERCHLORATE involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Butyrylcholine perchlorate: Similar in structure and used in biomedical research.

    Tetraethyl ammonium perchlorate: Another quaternary ammonium salt with different applications.

    2-hydroxy-N,N,N-trimethylethanaminium perchlorate: Used in battery additives and other industrial applications.

Uniqueness

This compound stands out due to its unique combination of properties, including its stability, reactivity, and versatility in various applications. Its ability to participate in multiple types of chemical reactions and its potential in diverse fields make it a valuable compound for scientific research .

Biological Activity

Butyrylcholine perchlorate (BCP) is a synthetic compound that has garnered attention due to its biological activity, particularly as an inhibitor of cholinesterase enzymes. This article explores the compound's mechanisms of action, biochemical pathways, pharmacokinetics, and its implications in various scientific fields.

This compound primarily targets cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial for the hydrolysis of choline-based esters, which are vital for neurotransmission. BCP acts as a reversible inhibitor, binding to the active site of these enzymes and preventing the breakdown of acetylcholine, leading to prolonged cholinergic signaling .

Interaction with Cholinesterases

  • AChE Inhibition : BCP inhibits AChE by binding to its active site, which results in increased levels of acetylcholine in synaptic clefts. This effect can enhance neurotransmission but may also lead to toxicity if not regulated.
  • BuChE Inhibition : Similar to AChE, BuChE is inhibited by BCP, impacting various physiological processes including muscle contraction and cognitive functions .

Biochemical Pathways

BCP's interaction with cholinesterases affects several biochemical pathways:

  • Cholinergic Signaling : By inhibiting cholinesterases, BCP disrupts normal cholinergic signaling pathways. This can lead to effects such as increased muscle activity and altered cognitive functions.
  • Metabolic Pathways : The compound is involved in metabolic processes related to acetylcholine metabolism, influencing cellular signaling and energy utilization .

Pharmacokinetics

The pharmacokinetic profile of BCP indicates that it is metabolized through enzymatic degradation. The compound's stability under laboratory conditions suggests that it can maintain its inhibitory effects for a considerable duration before degradation occurs.

Dosage Effects

Research indicates that the biological effects of BCP vary with dosage:

  • Low Doses : At low concentrations, BCP effectively inhibits cholinesterases without significant toxicity.
  • High Doses : Increased dosages may lead to adverse effects due to excessive accumulation of acetylcholine .

Cellular Effects

BCP has been shown to influence various cell types and processes:

  • Cell Signaling : The compound modulates cellular signaling pathways, affecting gene expression and metabolic activity.
  • Cell Viability : Studies indicate that BCP can impact cell viability depending on concentration and exposure time. For instance, prolonged exposure at high doses may lead to cytotoxic effects .

Case Studies

Several studies have investigated the biological effects of BCP:

  • In Vitro Studies : Research using fluorescence probes has demonstrated the ability of BCP to selectively inhibit AChE and BuChE in vitro, providing insights into its potential applications in detecting cholinesterase activity in biological samples .
  • In Vivo Applications : Studies involving animal models have shown that BCP administration leads to increased acetylcholine levels, which correlates with enhanced muscle contraction and potential behavioral changes .

Tables Summarizing Biological Activity

Parameter Effect of this compound
Cholinesterase InhibitionInhibits AChE and BuChE
Dosage RangeEffective at low doses; toxicity at high doses
Cellular EffectsModulates signaling; potential cytotoxicity
StabilityRelatively stable under standard lab conditions

Q & A

Basic Research Questions

Q. What methodological considerations are critical for synthesizing and characterizing butyrylcholine perchlorate in a reproducible manner?

  • Answer : Synthesis of this compound requires strict control of reaction conditions (e.g., stoichiometry, solvent purity, temperature) to avoid side reactions. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and elemental analysis to verify composition. For reproducibility, experimental protocols must detail solvent preparation, purification steps, and calibration of instruments. Novel compounds require full spectral data and purity metrics, while known compounds should reference prior synthesis methods .

Q. How should researchers design experiments to evaluate the stability of this compound under varying physiological conditions?

  • Answer : Stability studies should employ factorial design to test variables like pH, temperature, and ionic strength. For example, incubate the compound in buffers mimicking physiological pH (e.g., 1.5–7.4) at 37°C and monitor degradation via UV-Vis spectroscopy or mass spectrometry. Include controls (e.g., inert atmospheres) to isolate oxidative/hydrolytic pathways. Data should be analyzed using kinetic models (e.g., first-order decay) to derive half-lives .

Q. What criteria should guide the selection of analytical techniques for quantifying this compound in complex matrices?

  • Answer : Prioritize techniques with high specificity and sensitivity, such as LC-MS/MS, to distinguish this compound from matrix interferences (e.g., biological fluids). Validate methods using parameters per ICH guidelines (linearity, LOD/LOQ, precision). Cross-validate results with orthogonal methods (e.g., enzymatic assays) to confirm accuracy. Document all protocols in supplementary materials for transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activities of this compound in ester hydrolysis studies?

  • Answer : Discrepancies may arise from differences in substrate specificity, solvent effects, or assay conditions. Conduct a systematic review of prior studies to identify variables (e.g., buffer composition, enzyme cofactors). Replicate experiments under standardized conditions, using a pre-test/post-test design with a nonequivalent control group to isolate confounding factors. Employ multivariate analysis to assess interactions between variables .

Q. What theoretical frameworks are most applicable for modeling the interaction between this compound and acetylcholinesterase?

  • Answer : Molecular dynamics (MD) simulations based on density functional theory (DFT) can predict binding affinities and transition states. Pair computational models with empirical data (e.g., X-ray crystallography of enzyme-ligand complexes) to validate active-site interactions. Use free-energy perturbation (FEP) calculations to quantify thermodynamic contributions of specific residues. Align findings with established enzymology frameworks (e.g., Michaelis-Menten kinetics) .

Q. How should researchers address ethical and methodological challenges when integrating this compound data from disparate sources (e.g., in vitro assays, animal studies)?

  • Answer : Develop a conceptual framework that harmonizes data types (e.g., dose-response curves, pharmacokinetic profiles). Use meta-analysis to reconcile interspecies variability, adjusting for covariates like metabolic rate. Ensure compliance with ethical guidelines (e.g., ARRIVE for animal studies) and obtain informed consent for human-derived data. Employ data-linking protocols with cryptographic hashing to maintain privacy .

Q. What strategies are effective for optimizing the synthesis of this compound derivatives with enhanced bioactivity?

  • Answer : Adopt a design-of-experiments (DoE) approach, such as response surface methodology (RSM), to optimize reaction parameters (e.g., catalyst loading, reaction time). Screen derivatives using high-throughput assays (e.g., fluorescence-based enzymatic inhibition). Use structure-activity relationship (SAR) models to prioritize functional group modifications. Validate hits with in vivo models to confirm therapeutic potential .

Q. Methodological Best Practices

  • Literature Reviews : Critically evaluate sources for methodological rigor, prioritizing peer-reviewed journals over non-reviewed platforms. Cross-reference spectral data with authoritative databases (e.g., PubChem) .
  • Data Reporting : Include raw datasets in supplementary materials, annotated with metadata (e.g., instrument settings, batch numbers) .
  • Collaborative Workflows : Define roles for synthetic chemists, analytical specialists, and computational modelers early in project planning to align objectives and timelines .

Properties

IUPAC Name

2-butanoyloxyethyl(trimethyl)azanium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20NO2.ClHO4/c1-5-6-9(11)12-8-7-10(2,3)4;2-1(3,4)5/h5-8H2,1-4H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEDGUHNSUONPM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3922-86-9 (Parent)
Record name Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020292686
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DSSTOX Substance ID

DTXSID80174172
Record name Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate
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Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20292-68-6
Record name Ethanaminium, N,N,N-trimethyl-2-(1-oxobutoxy)-, perchlorate (1:1)
Source CAS Common Chemistry
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Record name Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate
Source EPA DSSTox
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Record name Trimethyl[2-(1-oxobutoxy)ethyl]ammonium perchlorate
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Record name Butyrylcholine perchlorate
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